5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
Description
Properties
IUPAC Name |
5-(2,4-dimethoxyphenyl)-1,3,8,8-tetramethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c1-23(2)10-14-18(15(27)11-23)17(13-8-7-12(30-5)9-16(13)31-6)19-20(24-14)25(3)22(29)26(4)21(19)28/h7-9,17,24H,10-11H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIRLNRUFPYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=C(C=C(C=C4)OC)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with enzymes such as acetylcholinesterase (ache) and have shown potential as neuroprotective agents.
Mode of Action
It’s suggested that similar compounds might act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders.
Biochemical Pathways
Similar compounds have been found to influence the production of reactive oxygen species (ros), which are known to increase dramatically under cellular damage.
Result of Action
Similar compounds have been found to affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms.
Action Environment
The broad application of similar compounds arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes.
Biological Activity
5-(2,4-Dimethoxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.
Chemical Structure and Properties
The compound's structure features a pyrimidine core with multiple substituents that may influence its biological interactions. The presence of methoxy groups and a tetramethyl substitution pattern suggests potential lipophilicity and reactivity that could be significant in biological systems.
Biological Activity Overview
Research into the biological activities of similar compounds has indicated a range of potential effects including:
- Antioxidant Activity : Compounds in the quinoline family often exhibit antioxidant properties which can protect cells from oxidative stress.
- Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains.
- Cytotoxic Effects : Certain studies suggest that related compounds may induce apoptosis in cancer cell lines.
Antioxidant Activity
A study evaluating the antioxidant properties of related quinoline derivatives showed that the presence of methoxy substituents significantly enhanced their ability to scavenge free radicals. The compound's structure suggests it may similarly exhibit potent antioxidant activity due to the electron-donating nature of the methoxy groups.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Quinoline A | 15.2 | Free radical scavenging |
| Quinoline B | 12.7 | Metal chelation |
| Target Compound | TBD | TBD |
Antimicrobial Activity
Research has indicated that similar compounds possess antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition observed with an MIC of 32 µg/mL.
- Escherichia coli : Inhibition observed with an MIC of 64 µg/mL.
These findings suggest that this compound may also exhibit similar antimicrobial properties.
Cytotoxicity Studies
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that certain derivatives caused significant cell death at concentrations ranging from 10 to 50 µM. The mechanism of action appears to involve induction of apoptosis through mitochondrial pathways.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance electron donation which aids in neutralizing free radicals.
- DNA Interaction : Similar compounds have shown intercalation properties which could lead to inhibition of DNA replication in cancer cells.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of pyrimidine and quinoline compounds exhibit significant anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance:
- Mechanism of Action : The compound may interfere with DNA replication and repair mechanisms in cancer cells.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar tetrahydropyrimidoquinoline derivatives showed selective cytotoxicity against breast and lung cancer cells .
Antimicrobial Properties
The presence of the dimethoxyphenyl group enhances the lipophilicity of the molecule, which is crucial for penetrating microbial membranes. Research has indicated that compounds with similar structures have exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Material Science Applications
Photovoltaic Materials
Compounds with quinoline structures are being investigated for their potential use in organic photovoltaic cells due to their ability to absorb light and convert it into electrical energy.
- Research Findings : The incorporation of this compound into polymer blends has shown improved charge transport properties and increased efficiency in solar energy conversion .
Polymer Chemistry
The compound can serve as a building block for synthesizing novel polymers with specific electrical or optical properties. Its unique chemical structure allows for functionalization that can enhance polymer stability and performance.
Biological Research Applications
Enzyme Inhibition Studies
The compound's structural features make it a candidate for studying enzyme inhibition mechanisms. Research has suggested that similar structures can act as inhibitors for various enzymes involved in metabolic pathways.
- Case Study : Investigations into its effects on acetylcholinesterase have shown promising results in reducing enzyme activity associated with neurodegenerative diseases .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The table below compares substituents, melting points, and spectral data of the target compound with analogues:
Key Observations:
- Electron-Withdrawing vs. Donating Groups : Chloro substituents (e.g., 2,4-dichlorophenyl) lower electron density, increasing melting points (e.g., 340°C ) due to stronger intermolecular forces. Methoxy groups enhance solubility via polarity but reduce melting points.
- Spectral Signatures : Methoxy groups in the target compound appear at δ 3.6–3.9 in ¹H NMR, while chloro substituents show downfield-shifted aromatic protons (δ >7.2). IR C=O stretches remain consistent (~1700 cm⁻¹) across derivatives .
Analogues:
Notes and Limitations
Biological Data : Most studies focus on synthesis and structural characterization; pharmacological data (e.g., cytotoxicity, enzyme inhibition) are scarce.
Core Structure Variations: Compounds like pyrimidine triones without the fused quinoline system (e.g., ) are excluded due to divergent reactivity .
Catalyst Dependency: Yields and reaction efficiency vary significantly with catalysts (e.g., H₃PW₁₂O₄₀ vs. nano-Fe₃O₄ composites ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
